molecular formula C19H19ClN2O3 B5502220 1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone

1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone

Cat. No. B5502220
M. Wt: 358.8 g/mol
InChI Key: LNVVJGBBUWBGTA-KRWDZBQOSA-N
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Description

Synthesis Analysis

Synthesis of related piperazine derivatives often involves multi-step chemical processes, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, to achieve the desired compound. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with structural similarities, has been achieved from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions with an overall yield of 48.2% (Quan, 2006).

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis have been utilized to investigate the vibrational and electronic properties of phenyl substituted piperazines. A detailed interpretation of these spectra can provide valuable information about the molecular structure and the nature of substituents' influence on the compound's activity (Prabavathi, SenthilNayaki, & Krishnakumar, 2015).

Chemical Reactions and Properties

The reactivity and functionalization of piperazine derivatives are crucial for their application in synthesizing novel compounds with potential biological activities. For example, the synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride demonstrates the compound's ability to undergo nucleophilic substitution reactions, leading to various chemical modifications (Mai, 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. These properties are typically determined through empirical studies and can significantly affect the compound's applicability in various fields.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity with other chemical agents define the compound's potential for various chemical reactions and its stability. Theoretical and experimental investigations provide insights into the compound's electron distribution, molecular orbitals, and potential as a precursor for further chemical synthesis (Bhat et al., 2018).

Scientific Research Applications

Antitumor Activity

In Vitro Antitumor Evaluation : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with chlorophenyl substitutions, have been synthesized and investigated for their potential anticancer activities. These compounds were evaluated against MCF-7 breast cancer cells and NIH/3T3 healthy cells using various methods such as the XTT method, BrdU method, and flow cytometric analysis. Compounds with chlorophenyl substitutions showed promising antiproliferative effects, comparing favorably with the anticancer drug cisplatin (L. Yurttaş et al., 2014).

Synthesis and Chemical Properties

Synthesis of Dichlorophenyl Piperazine : The synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been described. It involves several chemical reactions starting from 2,6-dichloro-nitrobenzene and piperazine, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2%. This process highlights the chemical reactivity and synthetic routes applicable to chlorophenyl piperazine derivatives (Z. Quan, 2006).

Biological Screening

Antimicrobial Activities : Derivatives of 1,2,4-triazole, including compounds with chlorophenyl and piperazine components, have been synthesized and screened for their antimicrobial activities against Gram-positive, Gram-negative bacteria, and fungi. Some of these compounds showed moderate activity, indicating the potential use of similar structures in developing antimicrobial agents (H. Bektaş et al., 2010).

Chemical Interaction and Pharmacology

Solubility and Partitioning : A study focused on a novel antifungal compound of the 1,2,4-triazole class, featuring chlorophenyl and piperazine groups, evaluated its solubility in various solvents and biological relevance. The study provided insights into the compound's solubility thermodynamics and partitioning processes, which are crucial for understanding the drug's delivery and efficacy in biological systems (T. Volkova et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-15-8-4-5-9-16(15)22-11-10-21(13-18(22)24)19(25)17(23)12-14-6-2-1-3-7-14/h1-9,17,23H,10-13H2/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVVJGBBUWBGTA-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C(CC2=CC=CC=C2)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)CN1C(=O)[C@H](CC2=CC=CC=C2)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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